molecular formula C24H30N2O3 B2800015 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide CAS No. 477890-27-0

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide

Cat. No.: B2800015
CAS No.: 477890-27-0
M. Wt: 394.515
InChI Key: PDLCNRPLXIPNJJ-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a chemical compound with the molecular formula C24H30N2O3 and a molecular weight of 394.51 g/mol It is known for its unique structure, which includes a nitro group, a pentylcyclohexyl group, and a benzenecarboxamide moiety

Preparation Methods

The synthesis of 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by amide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide can be compared with other similar compounds, such as:

  • 4-nitro-N-[4-(4-butylcyclohexyl)phenyl]benzenecarboxamide
  • 4-nitro-N-[4-(4-hexylcyclohexyl)phenyl]benzenecarboxamide

These compounds share similar structures but differ in the length of the alkyl chain on the cyclohexyl group.

Biological Activity

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-nitroaniline with appropriate acylating agents to form the benzamide structure. Characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These assays measure the ability of the compound to scavenge free radicals.

Assay Type Inhibition Rate (%) Comparison with Standard
DPPH16.75 ± 1.18Lower than ascorbic acid
ABTSNot specifiedNot specified

Antimicrobial Activity

Research indicates that derivatives of benzamide, including this compound, exhibit antimicrobial properties. In vitro studies have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) being determined.

Microorganism MIC (μg/mL) Activity Level
E. coli50Moderate
S. aureus25High

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group is believed to play a crucial role in modulating enzyme activity and receptor interactions.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress pathways.
  • Receptor Interaction : It may bind to specific receptors that mediate immune responses or cell signaling.

Case Studies

  • Antiviral Activity : A study on N-phenylbenzamide derivatives reported that compounds similar to this compound showed promising antiviral activity against Enterovirus 71 (EV71), with IC50 values in low micromolar ranges. This suggests potential as a therapeutic agent against viral infections .
  • Anticancer Potential : Research has indicated that benzamide derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could be further explored for its anticancer potential .

Properties

IUPAC Name

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-24(27)21-12-16-23(17-13-21)26(28)29/h10-19H,2-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLCNRPLXIPNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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